molecular formula C17H17N3O5 B300325 4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

Katalognummer B300325
Molekulargewicht: 343.33 g/mol
InChI-Schlüssel: IMVNSAABZLOQOG-IUODEOHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural product cephalosporin C, which is a beta-lactam antibiotic. The synthesis of this compound is complex and involves multiple steps, making it challenging to produce on a large scale. However, the potential benefits of this compound have led to extensive research on its synthesis, mechanism of action, and applications.

Wirkmechanismus

The mechanism of action of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is similar to that of other beta-lactam antibiotics. This compound inhibits bacterial cell wall synthesis by binding to and inactivating the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This leads to the weakening and eventual lysis of the bacterial cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate have been studied extensively. This compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective treatment option. Additionally, this compound has been shown to have good stability and solubility, which are important factors in drug development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate is its potential as a broad-spectrum antibiotic. This compound has shown activity against several bacterial strains, including those that are resistant to other antibiotics. Additionally, this compound has shown anticancer activity in vitro, making it a potential treatment option for cancer.
One of the main limitations of this compound is its complex synthesis process, which makes it challenging to produce on a large scale. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Zukünftige Richtungen

There are several future directions for research on 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate. One direction is to further study its antibacterial activity and determine its potential as a treatment option for antibiotic-resistant infections. Another direction is to study its anticancer activity in vivo and determine its potential as a cancer treatment. Additionally, more research is needed to optimize the synthesis process and determine the optimal dosage and administration route for this compound.

Synthesemethoden

The synthesis of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate involves several steps. The process starts with the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), which is then reacted with 4-hydroxybenzylamine to form 7-ACA-4-hydroxybenzylamide. This intermediate is then oxidized to form 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate.

Wissenschaftliche Forschungsanwendungen

The potential applications of 4-[hydroxy(oxido)amino]benzyl (4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate are vast. This compound has been studied for its antibacterial properties and has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been studied for its potential use in cancer treatment, as it has shown anticancer activity in vitro.

Eigenschaften

Produktname

4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

Molekularformel

C17H17N3O5

Molekulargewicht

343.33 g/mol

IUPAC-Name

(4-nitrophenyl)methyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-11-7-8-18(19-15(9-11)12(2)16(19)21)17(22)25-10-13-3-5-14(6-4-13)20(23)24/h3-9,12,15H,10H2,1-2H3/t12-,15-/m1/s1

InChI-Schlüssel

IMVNSAABZLOQOG-IUODEOHRSA-N

Isomerische SMILES

C[C@@H]1[C@H]2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

Kanonische SMILES

CC1C2C=C(C=CN(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.